molecular formula C13H17FN6 B2687221 5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine CAS No. 241127-34-4

5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine

Cat. No. B2687221
CAS RN: 241127-34-4
M. Wt: 276.319
InChI Key: FXJSLYLCOIANNG-UHFFFAOYSA-N
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Description

The compound “5-[4-(4-fluorophenyl)piperazino]-1-methyl-1H-1,2,4-triazol-3-amine” is a derivative of piperazine . Piperazines have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market .


Synthesis Analysis

The synthesis of piperazine derivatives has been reported in various ways. One method includes cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel triazole derivatives, including those related to the structure of interest, have been synthesized and screened for antimicrobial activities. Notably, compounds synthesized from various primary amines and ester ethoxycarbonylhydrazones have shown good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Biological Activities of Hybrid Molecules

Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which share a structural resemblance, has led to the discovery of compounds with notable antimicrobial, antilipase, and antiurease activities. This includes the synthesis of cephalosporanic and penicillanic acid derivatives, demonstrating the compounds' versatility in addressing various biological targets (Başoğlu et al., 2013).

Antihypertensive and Diuretic Screening

A specific series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines has been synthesized and evaluated for antihypertensive and diuretic activities in spontaneously hypertensive rats. This research suggests potential applications in treating hypertension, with one compound showing ganglionic blocking activity indicating a possible mechanism of action (Meyer et al., 1989).

Novel Neuroleptic Agents

Another avenue of research has focused on synthesizing 3-phenyl-2-piperazinyl-5H-1-benzazepines and related compounds for potential neuroleptic activity. Compounds with specific substituents have shown neuroleptic-like activity, suggesting their utility as novel classes of neuroleptics for exploring antidopaminergic properties (Hino et al., 1988).

Antitumor Activity

Research into the synthesis of triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group has shown that most compounds exhibit significant inhibitory activity against CDC25B, a target of interest in cancer research. This highlights the potential of these compounds in developing new antitumor therapies (Ding et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, “5-Amino-4-(4-fluorophenyl)-1H-pyrazole”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN6/c1-18-13(16-12(15)17-18)20-8-6-19(7-9-20)11-4-2-10(14)3-5-11/h2-5H,6-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJSLYLCOIANNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)N)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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